7-fluoro-4-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known as 1, 3-diazole and is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .
Synthesis Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
Synthesis and Development
Process Development and Scale-Up : The benzoxazepine core, similar to the one in the specified compound, is integral in several kinase inhibitors, including mTOR inhibitors. Research focused on developing scalable syntheses for compounds featuring the benzoxazepine core demonstrates the importance of such structures in medicinal chemistry. A notable example includes the process development for scalable synthesis of benzoxazepine-containing compounds, highlighting their significance in pharmaceuticals (Naganathan et al., 2015).
Biological Activities
Antibacterial Activity : Sulfone derivatives containing oxadiazole moieties, which may share reactivity traits with the compound due to the presence of fluorine and sulfonyl groups, have shown promising antibacterial activities. These activities were particularly noted against rice bacterial leaf blight, indicating potential applications in agricultural biotechnology (Shi et al., 2015).
Organocatalytic Asymmetric Synthesis : The incorporation of fluorine atoms into heterocyclic systems, such as oxazepines, has been explored for its impact on medicinal chemistry. Organocatalytic reactions involving the asymmetric addition to dibenzo[b,f][1,4]oxazepines, for example, have been developed to construct chiral centers, showcasing the compound's utility in synthesizing pharmacologically relevant molecules (Li et al., 2019).
Potential Therapeutic Applications
Kinase Inhibition for Disease Treatment : The structural motif present in benzoxazepines, similar to the one found in the specified compound, is associated with kinase inhibition, a crucial mechanism for treating various diseases, including cancer and autoimmune disorders. The development and optimization of such compounds underscore their potential in therapeutic applications (Naganathan et al., 2015).
Enhancement of Plant Resistance in Agriculture : The study on sulfone derivatives highlighted their role in enhancing plant resistance against bacterial infections, suggesting that similar compounds might find applications in improving crop resilience and productivity (Shi et al., 2015).
Mechanism of Action
The mechanism of action of imidazole derivatives is diverse and depends on the specific derivative. Some imidazole derivatives show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Safety and Hazards
Future Directions
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities and are used in a variety of everyday applications . Future research may focus on developing new imidazole derivatives with improved efficacy and safety profiles.
Properties
IUPAC Name |
7-fluoro-4-(1-propan-2-ylimidazol-4-yl)sulfonyl-3,5-dihydro-2H-1,4-benzoxazepine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O3S/c1-11(2)18-9-15(17-10-18)23(20,21)19-5-6-22-14-4-3-13(16)7-12(14)8-19/h3-4,7,9-11H,5-6,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSYRZJNZQQKNFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(N=C1)S(=O)(=O)N2CCOC3=C(C2)C=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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